(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazolidine ring, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole derivative, followed by the formation of the thiazolidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures, specific solvents (e.g., dichloromethane), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and halogenated compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
(5E)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (5E)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have similar structural features.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene derivatives, share the propynyl group feature.
Uniqueness
(5E)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of a benzodioxole ring, a thiazolidine ring, and a propynyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H11NO5S |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H11NO5S/c1-3-4-16-14(17)12(22-15(16)18)7-9-5-10(19-2)13-11(6-9)20-8-21-13/h1,5-7H,4,8H2,2H3/b12-7+ |
InChI Key |
DGKKQLLFVXMXJI-KPKJPENVSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C/3\C(=O)N(C(=O)S3)CC#C |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C3C(=O)N(C(=O)S3)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.